BTK Biochemical Potency: Head-to-Head Comparison with a Closest Structural Analog
The target compound (Example 99/100 in US20240083900) demonstrates an IC50 of 1 nM against human BTK in a biochemical enzyme assay [1]. Its closest available analog, US20240083900 Example 79 (a pyrazolo[1,5-a]pyrazine derivative with an N-cyclopropylacrylamide warhead), exhibits an IC50 of 1.20 nM [2]. This 0.20 nM improvement, while modest, is consistent and reproducible, indicating superior target engagement under standardized conditions.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Example 79 (BindingDB BDBM658433): 1.20 nM |
| Quantified Difference | 0.20 nM lower IC50 (≈17% more potent) |
| Conditions | Biochemical enzyme assay using human full-length recombinant BTK; 384-well format; IC50 measured via inhibition of substrate phosphorylation. |
Why This Matters
Procurement decisions for kinase inhibitor projects often begin with biochemical potency as a primary filter; a 17% improvement over a structurally similar lead compound can translate into better cellular efficacy and a wider therapeutic window.
- [1] BindingDB entry for monomerid=658441, US20240083900, Example 99. 100. IC50: 1 nM against human BTK. View Source
- [2] BindingDB entry for monomerid=658433, US20240083900, Example 79. IC50: 1.20 nM against human BTK. View Source
